![molecular formula C11H21NO3 B3393344 cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 2326413-71-0](/img/structure/B3393344.png)
cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
Overview
Description
“Cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 . The compound is typically stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate" . The InChI code for this compound is "1S/C11H21NO3/c1-8-7-12 (6-5-9 (8)13)10 (14)15-11 (2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1" . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.29 . It is an oil at room temperature . The compound should be stored in a refrigerator . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Conformational Studies
The compound has been used in conformational studies . A study comprising experimental solution NMR spectroscopy, X-ray crystallography, and molecular modeling shows that despite their intrinsic higher conformational flexibility compared to their a-peptoid counterparts, this family of achiral oligomers adopt preferred secondary structures .
Peptoid Research
The compound is used in peptoid research . It is used in the synthesis of N-substituted b-alanines with tert-butyl side chains. The oligomers prepared by submonomer synthesis and block coupling methods are up to 15 residues long and are characterized by amide bonds in the cis-conformation .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBFIMXBSFQLJ-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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